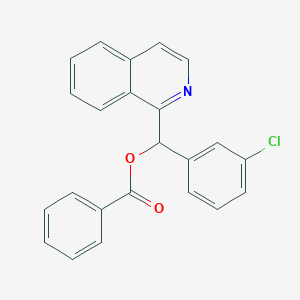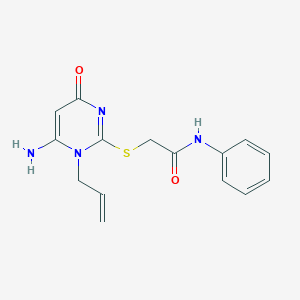
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate, also known as CIB, is a chemical compound that has been studied for its potential use in scientific research. It is a benzyl ester that contains a chlorophenyl group and an isoquinoline group. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate acts as an antagonist of the dopamine D3 receptor by binding to the receptor and blocking the binding of dopamine. This results in a decrease in the activity of the dopamine D3 receptor, which can have various downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its activity as a dopamine D3 receptor antagonist, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate in lab experiments is its specificity for the dopamine D3 receptor. This allows researchers to selectively study the effects of blocking this receptor without affecting other receptors. One limitation of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate. One area of research is the study of the effects of this compound on other GPCRs, as well as the development of new compounds based on the structure of this compound. Another area of research is the study of the effects of this compound on various neurological and psychiatric disorders, such as addiction and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the various biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate involves several steps. The first step is the synthesis of 3-chlorobenzyl chloride, which is then reacted with isoquinoline to produce (3-chlorophenyl)(1-isoquinolinyl)methanol. The final step involves the esterification of (3-chlorophenyl)(1-isoquinolinyl)methanol with benzoic acid to produce this compound.
Scientific Research Applications
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has been studied for its potential use as a research tool in various scientific fields. One area of research where this compound has shown promise is in the study of G protein-coupled receptors (GPCRs). This compound has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is a GPCR that has been implicated in various neurological and psychiatric disorders.
Properties
Molecular Formula |
C23H16ClNO2 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
[(3-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate |
InChI |
InChI=1S/C23H16ClNO2/c24-19-11-6-10-18(15-19)22(27-23(26)17-8-2-1-3-9-17)21-20-12-5-4-7-16(20)13-14-25-21/h1-15,22H |
InChI Key |
BHDQMIWSAUUEEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC(=CC=C2)Cl)C3=NC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC(=CC=C2)Cl)C3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)


![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)



